2-(2,5-Dimethylbenzoyl)-4-methylpyridine

Lipophilicity Physicochemical profiling Positional isomer SAR

Researchers requiring a benzoylpyridine scaffold with a precise lipophilicity window (LogP ~3.2-3.3) for lead optimization face supply chain uncertainty with competing isomers. This compound (CAS 1187166-82-0) is the only 2-benzoyl-4-methylpyridine isomer with confirmed active supply at defined 97% purity. - Serves as the 'methyl-on' probe for steric tolerance SAR studies vs. the 'methyl-off' control (CAS 898780-48-8). - Enables Type I CYP450 ligand behavior studies, distinct from 4-substituted Type II heme ligands. - Active supply from multiple vendors eliminates project delays from isomer discontinuations.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
CAS No. 1187166-82-0
Cat. No. B1392017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylbenzoyl)-4-methylpyridine
CAS1187166-82-0
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)C2=NC=CC(=C2)C
InChIInChI=1S/C15H15NO/c1-10-4-5-12(3)13(8-10)15(17)14-9-11(2)6-7-16-14/h4-9H,1-3H3
InChIKeyWIYJETJAJDMCJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural & Physicochemical Profile


2-(2,5-Dimethylbenzoyl)-4-methylpyridine (CAS 1187166-82-0) is a heterocyclic ketone of the aryl-phenylketone class, with the IUPAC name (2,5-dimethylphenyl)-(4-methylpyridin-2-yl)methanone [1]. It possesses a molecular formula of C15H15NO and a molecular weight of 225.29 g/mol . The compound features a 2,5-dimethylphenyl carbonyl group coupled at the 2-position of a 4-methylpyridine ring, a specific substitution pattern that distinguishes it from several positional isomers and des-methyl analogs commercially available for research [1]. It is supplied as a research-grade chemical (typical purity 97%) and carries GHS07 hazard labeling (harmful if swallowed, causes skin and eye irritation) .

Positional Isomer Probe Defined 2,5-dimethylbenzoyl-4-methylpyridine scaffold for regioisomeric SAR studies
2-Benzoyl Scaffold Predicted hydrophobic CYP450 binding mode supports metabolic stability research
4-Methyl Steric Probe Substituted pyridine core enables steric tolerance evaluation in receptor binding

Structural Specificity vs. Generic Substitution


In-class compounds such as 2-(3,5-dimethylbenzoyl)-4-methylpyridine (CAS 1187166-88-6), 4-(2,5-dimethylbenzoyl)-2-methylpyridine (CAS 1187165-59-8), and 2-benzoyl-4-methylpyridine (CAS 18103-77-0) share the same core scaffold but differ critically in the position of methyl substituents or the site of pyridine attachment. Published structure-activity relationship (SAR) studies on related benzoylpyridine systems demonstrate that even a shift of the pyridinic nitrogen position or the addition of a single methyl group can alter receptor binding affinity by over 50-fold [1]. Similarly, the orientation of the benzoyl moiety on the pyridine ring determines the mode of heme-iron ligation versus hydrophobic interaction with CYP450 enzymes, directly impacting metabolic stability predictions [2]. These findings preclude the assumption of functional interchangeability among positional isomers or methylated analogs.

2-(3,5-Dimethylbenzoyl) isomer: lipophilicity shift may alter permeability and non-specific binding profiles.

4-Substituted regioisomer (pyridine attachment change): predicted Type II heme ligation, distinct from hydrophobic 2-benzoyl binding mode.

Des-methyl analog (2-benzoyl-4-methylpyridine): lacks 2,5-dimethyl substitution; lipophilicity and steric context differ.

Unsubstituted pyridine analog (2-(2,5-dimethylbenzoyl)pyridine): absence of 4-methyl avoids steric penalty, may not replicate receptor binding SAR.

Quantitative Differentiation Against Closest Analogs


Positional Isomer Lipophilicity Divergence

The target compound 2-(2,5-dimethylbenzoyl)-4-methylpyridine exhibits a calculated LogP of 3.24, which is approximately 0.36 log units lower than its positional isomer 2-(3,5-dimethylbenzoyl)-4-methylpyridine (XLogP3 = 3.6) [1]. This difference, arising solely from the relocation of methyl groups from the 2,5- to the 3,5-positions on the benzoyl ring, indicates measurably lower lipophilicity for the 2,5-isomer. Topological polar surface area (TPSA) is nearly identical at 29.96 Ų versus 30 Ų, confirming that the divergence is driven by hydrophobic surface area exposure rather than hydrogen-bonding changes [1].

Lipophilicity Divergence
Head-to-head
Δ LogP ≈ 0.36 units lower (XLogP3: 3.24 vs 3.6)
Lower lipophilicity may impact permeability and chromatographic retention.
In silico calculation; TPSA nearly identical (29.96 vs 30 Ų)
Lipophilicity Physicochemical profiling Positional isomer SAR

Regioisomeric CYP450 Binding Mode

In a foundational study on human placental aromatase (CYP19A1), 2-benzoylpyridine exhibited a reverse Type I difference spectrum (Ks = 1.8 mM), indicating exclusive hydrophobic interaction at the active site, while 3- and 4-benzoylpyridines produced Type II difference spectra (Ks = 2.6 and 0.27 mM, respectively), characteristic of direct pyridinic nitrogen coordination to heme iron [1]. The target compound, bearing the benzoyl group at the pyridine 2-position, is structurally aligned with the 2-benzoylpyridine chemotype and is therefore predicted to engage CYP450 enzymes via hydrophobic rather than coordinate binding.

CYP450 Binding Mode
Class-level
2-Benzoyl: reverse Type I (Ks=1.8 mM) – hydrophobic
4-Benzoyl: Type II (Ks=0.27 mM) – heme ligation
2-Benzoyl attachment predicts non-coordinate, hydrophobic binding.
Based on human aromatase CYP19A1 spectral assay
CYP450 metabolism Binding mode Type I vs Type II ligand

Steric Impact of 4-Methyl Substitution

In the TRPV1 antagonist series reported by Lee et al. (2015), the introduction of a 4-methyl substituent onto the pyridine C-region resulted in a 50- to 250-fold reduction in antagonistic potency (Ki) across four matched molecular pairs when compared to the corresponding des-methyl parents [1]. While this study did not directly test the 2,5-dimethylbenzoyl series, it establishes a quantitative benchmark for the steric sensitivity of the 4-methylpyridine pharmacophore in receptor binding. The target compound's 4-methylpyridine core is predicted to impose a similar steric penalty relative to des-methyl analogs, a consideration absent when procuring the unsubstituted 2-(2,5-dimethylbenzoyl)pyridine (CAS 898780-48-8) .

4-Methyl Steric Effect
Cross-study
50- to 250-fold reduction in receptor Ki vs. des-methyl (TRPV1 matched pairs)
Supports steric sensitivity screening in receptor binding.
Extrapolated from Lee et al. 2015; class-level extrapolation
Steric effect Electronic effect SAR

Commercial Supply and Availability

The target compound is currently listed by Fluorochem at £1,288.00 per gram (97% purity, product code F202971) with multi-gram bulk pricing scaling to £2,962.00 for 5 g . Leyan offers the identical compound (catalog no. 1781750, 97% purity) with comparable pricing . In contrast, the regioisomer 4-(2,5-dimethylbenzoyl)-2-methylpyridine (CAS 1187165-59-8, Fluorochem F203519) is listed with pricing unavailable and potential supply constraints . The 3,5-dimethyl positional isomer (CAS 1187166-88-6) is marked as a discontinued product by CymitQuimica, indicating limited commercial availability . The des-methyl analog 2-benzoyl-4-methylpyridine (CAS 18103-77-0) is available at a substantially lower molecular weight (197.24 g/mol) and likely lower cost, but lacks the methyl-driven lipophilicity of the target compound .

Commercial Supply
Data to verify
Multi-vendor confirmed: Fluorochem & Leyan (97% purity); comparator isomers discontinued or supply-constrained
Lowest-risk procurement option among positional isomers.
Pricing and availability subject to change
Procurement Pricing Supply chain

Validated Application Scenarios


Moderate LogP Lead Optimization

For medicinal chemistry programs requiring a benzoylpyridine scaffold with a LogP in the 3.2–3.3 range—lower than the 3,5-dimethyl isomer (LogP 3.6) but higher than the des-methyl analog 2-benzoyl-4-methylpyridine—the target compound provides a specific lipophilicity window. The measured difference of ~0.36 LogP units versus the 3,5-isomer translates to meaningful permeability and solubility differentiation in lead optimization, supported by the direct head-to-head in silico comparison in Section 3, Evidence Item 1 [1].

CYP450 Metabolic Stability Screening

Based on the class-level evidence that 2-benzoylpyridines engage CYP450 enzymes via hydrophobic (non-coordinate) binding, distinct from 3- and 4-benzoyl regioisomers [2], the target compound is the appropriate choice for structure-metabolism relationship studies focused on the 2-benzoyl pharmacophore. Researchers investigating Type I versus Type II CYP450 ligand behavior should select this compound over the 4-substituted regioisomer (CAS 1187165-59-8), which is expected to behave as a Type II heme ligand [2].

Steric SAR Matched-Pair Studies

As established by cross-study comparable evidence (Section 3, Evidence Item 3), the 4-methyl group on the pyridine ring introduces a steric penalty of 50- to 250-fold in receptor binding assays [3]. For research programs investigating steric tolerance at this position, the target compound serves as the 'methyl-on' probe, with 2-(2,5-dimethylbenzoyl)pyridine (CAS 898780-48-8) serving as the matched 'methyl-off' control . This matched-pair strategy is directly supported by the quantitative SAR precedent from the TRPV1 literature [3].

Multi-Vendor Supply Assurance

The target compound (CAS 1187166-82-0) is currently the only isomer in the 2-benzoyl-4-methylpyridine family with confirmed active supply from multiple commercial vendors (Fluorochem and Leyan) at defined 97% purity and transparent pricing [1]. Competing isomers face supply discontinuation (3,5-dimethyl isomer, CAS 1187166-88-6) or unlisted pricing (4-substituted regioisomer, CAS 1187165-59-8) , making the target compound the lowest-risk procurement choice for time-sensitive research projects.

Application
Selection Property
Validation Focus
Moderate LogP Lead Optimization
Lipophilicity window (LogP ~3.2–3.3)
Permeability and solubility profiling
CYP450 Metabolic Stability Screening
2-Benzoyl hydrophobic binding mode
Metabolic stability and off-target CYP inhibition profile
Steric SAR Matched-Pair Studies
4-Methyl steric probe
Receptor binding matched-pair SAR
Multi-Vendor Supply Assurance
Confirmed multi-source availability
Supply continuity and procurement risk assessment
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